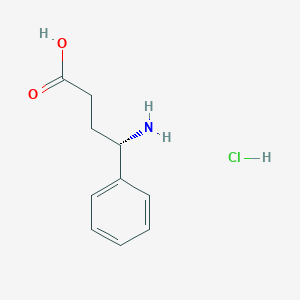

(S)-4-Amino-4-phenyl-butyric acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

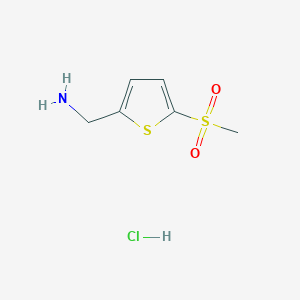

“(S)-4-Amino-4-phenyl-butyric acid hydrochloride” is a hydrochloride salt of an amino acid. Hydrochloride salts are often used in pharmaceuticals to improve the solubility of organic compounds . The “(S)” denotes the stereochemistry of the molecule, indicating it is the “left-handed” isomer of this particular amino acid .

Molecular Structure Analysis

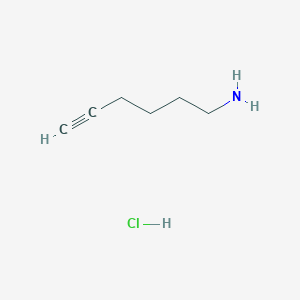

The molecular structure of “(S)-4-Amino-4-phenyl-butyric acid hydrochloride” would likely include a carboxylic acid group (-COOH), an amine group (-NH2), and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to a 4-carbon backbone .Chemical Reactions Analysis

As a hydrochloride salt, this compound would likely dissociate in water into its constituent ions . The amine group could participate in acid-base reactions, and the carboxylic acid group could undergo reactions such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a hydrochloride salt, it would likely be soluble in water . The presence of the phenyl group could contribute to its lipophilicity .Wissenschaftliche Forschungsanwendungen

Spectral Sensing Applications

(S)-4-Amino-4-phenyl-butyric acid hydrochloride, through its derivatives like 4-(4-(4-(Didodecylamino)phenylazo)phenyl)butyric acid, has been utilized in the development of Langmuir-Blodgett (LB) monolayers. These LB monolayers exhibit drastic spectral changes in acidic solutions or upon exposure to HCl vapor, as evident in the alteration of absorption spectra. Such a property is valuable in the fabrication of fundamental interfacial materials for pH sensors, indicating a potential application in spectral sensing technologies (Zhao et al., 2000).

Material Functionalization

The functionalization of glassy carbon (GC) electrode surfaces has been achieved using derivatives of (S)-4-Amino-4-phenyl-butyric acid hydrochloride, like 4-(4-amino-phenyl)-butyric acid. This approach involves electrochemical assisted grafting in the oxidation regime, producing a GC interface with carboxylic groups facing the solution. Such functionalized surfaces are instrumental in electrochemical and spectroscopic studies, contributing to an integrated experimental and theoretical approach to material surface characterization (D. Vanossi et al., 2012).

Corrosion Inhibition

In the field of corrosion science, derivatives of (S)-4-Amino-4-phenyl-butyric acid hydrochloride have shown promising results. For example, compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have demonstrated high inhibition efficiency on mild steel in an acidic medium. The adsorption of such compounds on the steel surface follows Langmuir's isotherm, indicating a potential application in corrosion control and material protection (F. Bentiss et al., 2009).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4S)-4-amino-4-phenylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-9(6-7-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYVTLZMBWZXGN-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CCC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Amino-4-phenyl-butyric acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid](/img/structure/B1378116.png)

![1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one](/img/structure/B1378120.png)

![1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378127.png)

![5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] hydrochloride](/img/structure/B1378133.png)

![(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide](/img/structure/B1378137.png)